![molecular formula C9H10N2O3 B13990779 Ethanol,2-[[(4-nitrophenyl)methylene]amino]- CAS No. 19394-08-2](/img/structure/B13990779.png)
Ethanol,2-[[(4-nitrophenyl)methylene]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- is an organic compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitrophenyl group attached to an ethanolamine backbone through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol,2-[[(4-nitrophenyl)methylene]amino]- typically involves the condensation reaction between 4-nitrobenzaldehyde and ethanolamine. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid (pTSA), under reflux conditions in ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Reduction: 2-[[(4-aminophenyl)methylene]amino]ethanol.
Oxidation: Corresponding oximes or nitriles.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethanol,2-[[(4-nitrophenyl)methylene]amino]- involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenethyl alcohol: Similar in structure but lacks the ethanolamine backbone.
2-(4-Nitrophenyl)ethanol: Similar but with a different functional group arrangement.
4-Nitrobenzaldehyde: Precursor in the synthesis of Ethanol,2-[[(4-nitrophenyl)methylene]amino]-.
Uniqueness
Ethanol,2-[[(4-nitrophenyl)methylene]amino]- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
19394-08-2 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C9H10N2O3/c12-6-5-10-7-8-1-3-9(4-2-8)11(13)14/h1-4,7,12H,5-6H2 |
Clé InChI |
WOEUSDIWFMCJSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NCCO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




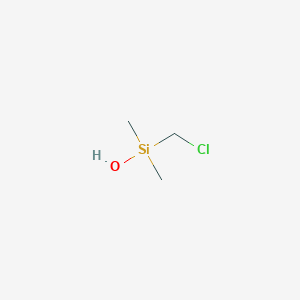
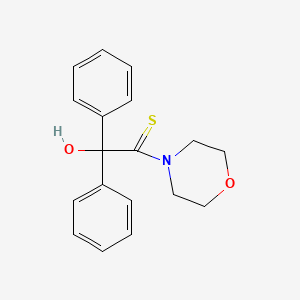
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
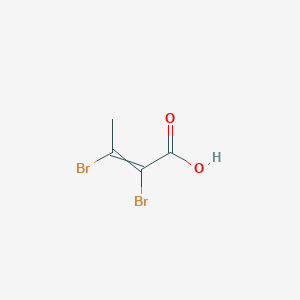
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)


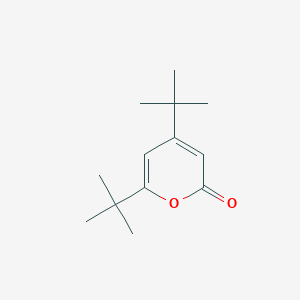
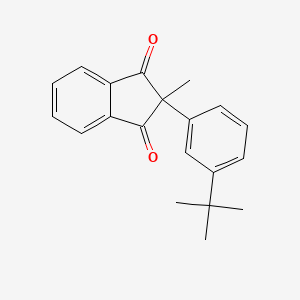

![1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13990778.png)
